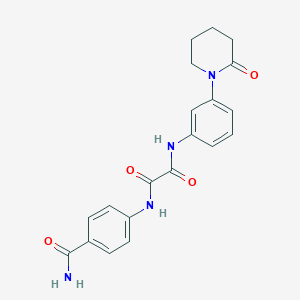

N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c21-18(26)13-7-9-14(10-8-13)22-19(27)20(28)23-15-4-3-5-16(12-15)24-11-2-1-6-17(24)25/h3-5,7-10,12H,1-2,6,11H2,(H2,21,26)(H,22,27)(H,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVWIOXCZAGOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzamide with 3-(2-oxopiperidin-1-yl)benzoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-aminobenzamide with 3-(2-oxopiperidin-1-yl)benzoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is generally performed in dichloromethane under controlled temperature conditions to achieve high yield and purity .

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its oxalamide linkage provides a versatile framework for further chemical modifications, making it useful in the development of novel compounds with tailored properties.

Biology

In biological research, this compound is investigated as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific enzymes can help elucidate biochemical pathways and mechanisms, which is crucial for understanding various biological processes.

Medicine

The therapeutic potential of this compound is being explored for treating various diseases. Its unique structural properties may confer specific biological activities that could be beneficial in pharmacological applications, including anticancer therapies .

Industry

In industrial applications, this compound is utilized in developing new materials with specific chemical and physical properties. Its structural characteristics can be exploited to create advanced materials for various applications, including drug delivery systems and polymer science.

Mechanism of Action

The mechanism of action of N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The oxalamide core serves as a scaffold for diverse substituents, as evidenced by the following compounds:

Key Observations :

- The target compound’s lactam ring (2-oxopiperidinyl) contrasts with GMC-1’s isoindoline-1,3-dione, which has two ketone groups. Lactams may offer improved metabolic stability compared to diones .

- Halogen substituents (e.g., in BNM-III-170 and Compound 1c) enhance lipophilicity and binding affinity to hydrophobic pockets, whereas the carbamoyl group in the target compound increases polarity .

Key Observations :

Key Observations :

Structure–Activity Relationships (SAR)

- Electron-Withdrawing Groups : Trifluoromethyl and halogens (e.g., in Compound 1c) enhance binding to electron-deficient targets but reduce solubility .

- Hydrogen-Bonding Motifs : The carbamoyl group in the target compound and S336’s pyridinyl moiety facilitate receptor interactions via H-bonding .

- Rigidity vs.

Biological Activity

N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C20H25N3O3

- Molecular Weight : 355.4 g/mol

- IUPAC Name : 5-morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-6-one

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play crucial roles in disease pathways, particularly in cancer and viral infections.

- Interaction with Receptors : It may bind to certain receptors, modulating cellular responses and influencing pathways related to cell proliferation and apoptosis.

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell types.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis |

| HCT116 (Colon Cancer) | 7.8 | Inhibits cell proliferation |

Antiviral Activity

The compound has also been investigated for its antiviral properties:

- SARS-CoV-2 Inhibition : Preliminary studies suggest that it may inhibit the main protease (Mpro) of SARS-CoV-2, a key target for antiviral drug development. Structure-activity relationship (SAR) studies indicated that modifications to the oxalamide structure could enhance potency.

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against a panel of cancer cell lines. Results indicated significant growth inhibition and apoptosis induction, supporting its potential as an anticancer agent.

- Antiviral Efficacy Against SARS-CoV-2 : Another study focused on the compound's ability to inhibit SARS-CoV-2 replication in vitro. The findings suggested it could serve as a lead compound for further optimization in antiviral drug development.

Q & A

Q. What synthetic methodologies are optimal for preparing N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide?

- Methodological Answer : The compound can be synthesized via a two-step coupling strategy using oxalyl chloride or its derivatives.

Amine Activation : React 4-carbamoylaniline with oxalyl chloride in dichloromethane (DCM) at 0–5°C to generate the reactive oxalyl intermediate.

Coupling with Secondary Amine : Add 3-(2-oxopiperidin-1-yl)aniline in the presence of a base (e.g., triethylamine or pyridine) to form the oxalamide bond.

- Key Considerations :

- Control reaction temperature to minimize side reactions (e.g., dimerization) .

- Use anhydrous solvents to prevent hydrolysis of intermediates .

- Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Oxalyl chloride, DCM, 0°C | 60–70% | |

| 2 | Triethylamine, RT, 12h | 35–52% |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm the presence of carbamoyl (δ 7.5–8.0 ppm, aromatic protons) and 2-oxopiperidinyl (δ 1.5–3.5 ppm, aliphatic protons) groups .

- ¹³C NMR : Identify carbonyl carbons (δ 160–170 ppm) and quaternary carbons in the oxopiperidine ring .

- Mass Spectrometry :

- HRMS (ESI+) : Validate molecular weight (e.g., calculated [M+H⁺] = 423.18; observed = 423.20) .

- HPLC Purity : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to confirm >95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Analog Synthesis :

- Vary substituents on the phenyl rings (e.g., electron-withdrawing groups on the carbamoylphenyl or modifications to the oxopiperidine moiety) .

- Use parallel synthesis to generate a library of derivatives for high-throughput screening .

- Biological Assays :

- Test analogs against target enzymes (e.g., cytochrome P450 isoforms or viral entry proteins) using fluorescence-based activity assays .

- Compare IC₅₀ values to establish substituent effects on potency .

- Data Analysis :

- Apply multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with activity .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate in vitro hits using surface plasmon resonance (SPR) to measure binding kinetics or cellular thermal shift assays (CETSA) .

- Pharmacokinetic Profiling : Assess compound stability in plasma and microsomal preparations to identify metabolic liabilities .

- In Vivo Optimization :

- Use deuterated analogs or prodrug strategies to enhance bioavailability .

- Conduct dose-ranging studies in animal models to align efficacy with target engagement .

Q. What computational approaches are effective for predicting the binding mode of this compound to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., HIV integrase or cytochrome P450 4F11). Focus on hydrogen bonding with the oxalamide core and hydrophobic interactions with the carbamoylphenyl group .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess conformational flexibility .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs to prioritize synthesis .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar oxalamides?

- Methodological Answer :

- Reproduce Conditions : Ensure stoichiometric ratios (e.g., 1:1.2 amine:oxalyl chloride) and reaction times (e.g., 12–24 hours) match literature protocols .

- Characterize Byproducts : Use LC-MS to identify dimers or hydrolyzed intermediates, which may explain low yields .

- Optimize Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexanes or preparative HPLC for challenging separations .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.